molecular formula C8H9BClFO3 B591648 (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid CAS No. 909122-50-5

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Cat. No. B591648
M. Wt: 218.415
InChI Key: BSNGRABEOSVUSC-UHFFFAOYSA-N
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Description

“(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity .


Synthesis Analysis

The synthesis of “(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular formula of “(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is C8H9BClFO3 . Its average mass is 218.418 Da and its monoisotopic mass is 218.031738 Da .


Chemical Reactions Analysis

“(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is a reactant that has been used in various chemical reactions, including Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is a solid substance . Its InChI code is 1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3 .

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives, such as 5-chloro-2-methoxyphenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols, which are critical for sensing and analytical applications. The fluorescence quenching involves interactions with aniline as a quencher, indicating potential use in the detection of amine-containing compounds (Geethanjali et al., 2015).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of amino-3-fluorophenyl boronic acids, which are structurally related to the compound , demonstrate their potential in constructing glucose sensing materials that operate at physiological pH. This highlights the role of boronic acids in the development of biosensors and medical diagnostics (Das et al., 2003).

Organic Synthesis Applications

Macrocyclic Chemistry

Boronic esters have found new perspectives in macrocyclic chemistry, with studies on tetrameric macrocyclic compounds and dimeric boronates derived from various aryl boronic acids. These compounds have applications in the development of new materials and chemical sensors (Fárfan et al., 1999).

Kinetic Reactivity Studies

The reactivity of boronic acid and boronate ion towards compounds like Tiron and 2,2'-biphenol has been investigated, providing insights into their reactivity patterns which are crucial for designing boronic acid-based catalysts and reagents in organic synthesis (Watanabe et al., 2013).

Safety And Hazards

“(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

The future directions of “(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid” could involve its use in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It could also be used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

properties

IUPAC Name

(3-chloro-4-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNGRABEOSVUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679922
Record name (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

CAS RN

909122-50-5
Record name (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.79 g of well dried magnesium and 50 mL of THF were placed in a reactor under nitrogen atmosphere, and heated to 50° C. 50.0 g of the compound (1) dissolved in 200 mL of THF was added dropwise thereto at a temperature range of from 43 to 48° C. over 60 minutes, followed by stirring for 60 minutes. The reaction mixture was cooled to 25° C. Thereafter, the resulting reaction mixture was added dropwise to a solution of 24.6 g of trimethyl borate and 100 mL of THF having been cooled to −50° C. in a nitrogen atmosphere at a temperature range of from −60 to −40° C. over 60 minutes. The reaction mixture was warmed to 0° C. and then put in 400 mL of 3N hydrochloric acid at 0° C. 700 mL of ethyl acetate was added to and mixed with the resulting solution, and separated into an organic layer and an aqueous layer by standing still, so as to attain extraction to the organic layer. The resulting organic layer was fractionated and washed with a saturated sodium bicarbonate aqueous solution and water, followed by drying over anhydrous magnesium sulfate. Thereafter, the solvent was removed by distillation under reduced pressure to obtain a residue. The residue was recrystallized from heptane. The recrystallization operation was again repeated to obtain 35.9 g of 3-chloro-4-ethoxy-2-fluorophenylboronic acid (12). The resulting compound (12) was a pale yellow solid matter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4.79 g of well dried magnesium and 50 mL of THF were added to a reactor in a nitrogen atmosphere and heated to 50° C. 50.0 g of the compound (C2) dissolved in 200 mL of THF was added dropwise thereto over 60 minutes in a temperature range of 43 to 48° C., followed by stirring for 60 minutes. The resulting reaction mixture was cooled to 25° C. Thereafter, the reaction mixture was added dropwise to a solution of 24.6 g of trimethyl borate and 100 mL of THF cooled to −50° C. over 60 minutes in a nitrogen atmosphere in a temperature range of −60 to −40° C. The reaction mixture was warmed to 0° C. and then poured into 400 mL of 3N hydrochloric acid at 0° C. 700 mL of acetic acid was added to the solution, followed by mixing, and the mixture was then left to rest to separate into an organic layer and an aqueous layer, followed by extracting. The resulting organic layer was collected and washed with a saturated sodium hydrogen carbonate aqueous solution and water, followed by drying over anhydrous magnesium sulfate. Thereafter, the solvent was distilled off under reduced pressure to obtain a residue. The residue was recrystallized from heptane. The recrystallization operation was repeated to obtain 35.9 g of 3-chloro-4-ethoxy-2-fluorophenylboronic acid (b58). The resulting compound (b58) was a yellowish solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

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